![molecular formula C17H20N2O B4080718 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide](/img/structure/B4080718.png)
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide
描述
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide, also known as BMS-986205, is a novel small molecule inhibitor that has been synthesized for the treatment of various diseases. It has been found to have potential therapeutic effects on inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and lupus.
作用机制
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the signaling pathway of B cells and myeloid cells. By inhibiting BTK, 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide blocks the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of T cells. This mechanism of action makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide has been shown to have potent anti-inflammatory effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit the activation of T cells and the differentiation of B cells into antibody-secreting cells. These biochemical and physiological effects make it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide is its potent anti-inflammatory effects, which make it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another advantage is its selective inhibition of BTK, which reduces the risk of off-target effects. However, one limitation of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide is its limited solubility, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various inflammatory and autoimmune diseases. Another direction is the exploration of its potential therapeutic effects on other diseases, such as cancer. Additionally, the optimization of its pharmacokinetics and formulation may improve its therapeutic potential. Finally, the identification of biomarkers that can predict patient response to 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide may improve patient selection and treatment outcomes.
科学研究应用
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide has been extensively studied for its potential therapeutic effects on various inflammatory and autoimmune diseases. In preclinical studies, it has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
3-[methyl-[(2-phenylphenyl)methyl]amino]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(12-11-17(18)20)13-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZPZKCIQMJBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N)CC1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Biphenyl-2-ylmethyl)(methyl)amino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。